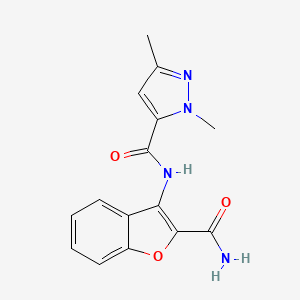![molecular formula C21H27N3O2S B2471477 N'-[(4-methylphenyl)methyl]-N-({1-[(thiophen-2-yl)methyl]piperidin-4-yl}methyl)ethanediamide CAS No. 953181-55-0](/img/structure/B2471477.png)
N'-[(4-methylphenyl)methyl]-N-({1-[(thiophen-2-yl)methyl]piperidin-4-yl}methyl)ethanediamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N’-[(4-methylphenyl)methyl]-N-({1-[(thiophen-2-yl)methyl]piperidin-4-yl}methyl)ethanediamide is a synthetic compound that belongs to the class of fentanyl analogues These compounds are structurally related to fentanyl, a potent synthetic opioid
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(4-methylphenyl)methyl]-N-({1-[(thiophen-2-yl)methyl]piperidin-4-yl}methyl)ethanediamide typically involves multiple steps:
Formation of the Piperidine Ring: The piperidine ring is synthesized through a series of reactions starting from a suitable precursor, such as a substituted benzylamine.
Introduction of the Thiophene Group: The thiophene group is introduced via a Grignard reaction, where thiophen-2-ylmagnesium bromide reacts with an appropriate electrophile.
Coupling Reactions: The piperidine and thiophene moieties are coupled using a suitable coupling agent, such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Final Assembly: The final compound is assembled by reacting the intermediate products under controlled conditions, often involving the use of protecting groups and deprotection steps.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
化学反応の分析
Types of Reactions
N’-[(4-methylphenyl)methyl]-N-({1-[(thiophen-2-yl)methyl]piperidin-4-yl}methyl)ethanediamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides like lithium aluminum hydride, resulting in reduced analogues.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with a palladium catalyst, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, and halides under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
科学的研究の応用
N’-[(4-methylphenyl)methyl]-N-({1-[(thiophen-2-yl)methyl]piperidin-4-yl}methyl)ethanediamide has several scientific research applications:
Chemistry: Used as a reference compound in the study of fentanyl analogues and their chemical properties.
Biology: Investigated for its interactions with biological receptors, particularly opioid receptors.
Medicine: Explored for its potential analgesic properties and its role in pain management.
Industry: Utilized in the development of new synthetic methodologies and as a precursor for other complex molecules.
作用機序
The mechanism of action of N’-[(4-methylphenyl)methyl]-N-({1-[(thiophen-2-yl)methyl]piperidin-4-yl}methyl)ethanediamide involves its interaction with opioid receptors in the central nervous system. The compound binds to these receptors, mimicking the effects of endogenous opioids, leading to analgesia and other physiological effects. The molecular targets include the mu-opioid receptor, which plays a key role in pain modulation.
類似化合物との比較
Similar Compounds
Fentanyl: A potent synthetic opioid with a similar structure.
Carfentanil: An extremely potent fentanyl analogue used in veterinary medicine.
Alfentanil: A fast-acting opioid analgesic used in anesthesia.
Sufentanil: A highly potent opioid used for pain management and anesthesia.
Uniqueness
N’-[(4-methylphenyl)methyl]-N-({1-[(thiophen-2-yl)methyl]piperidin-4-yl}methyl)ethanediamide is unique due to its specific structural modifications, which may impart distinct pharmacological properties. These modifications can affect its potency, receptor binding affinity, and metabolic stability, making it a valuable compound for research and potential therapeutic applications.
特性
IUPAC Name |
N'-[(4-methylphenyl)methyl]-N-[[1-(thiophen-2-ylmethyl)piperidin-4-yl]methyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N3O2S/c1-16-4-6-17(7-5-16)13-22-20(25)21(26)23-14-18-8-10-24(11-9-18)15-19-3-2-12-27-19/h2-7,12,18H,8-11,13-15H2,1H3,(H,22,25)(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCKXRTHBYPNJRY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=O)C(=O)NCC2CCN(CC2)CC3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
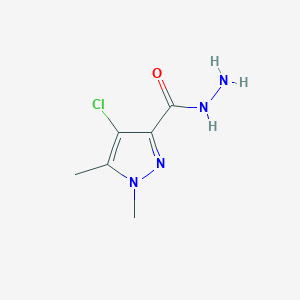
![(Z)-N-(4,6-difluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-3,5-dimethoxybenzamide](/img/structure/B2471395.png)
![4-[(Pyridin-3-ylmethyl)-sulfamoyl]-benzoic acid](/img/structure/B2471396.png)
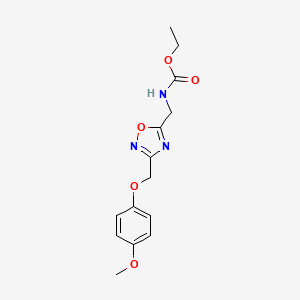
![3-[(Dimethylamino)methyl]-1,2-thiazol-5-amine;dihydrochloride](/img/structure/B2471400.png)
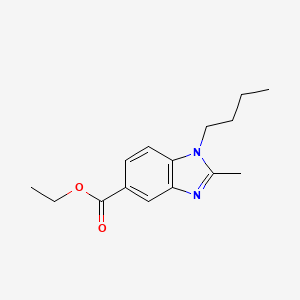
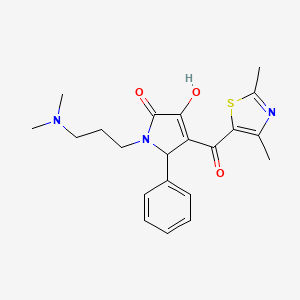
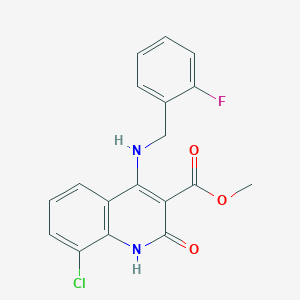
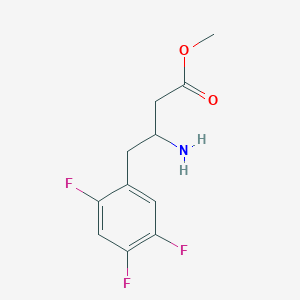
![methyl 2-[1-(4-fluorophenyl)-5-hydroxy-3-methyl-1H-pyrazol-4-yl]acetate](/img/structure/B2471409.png)
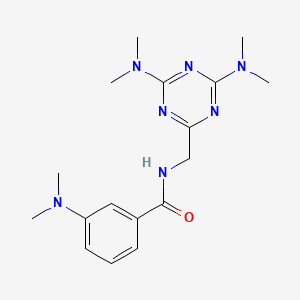
![2-({2-[2,4-dichloro-5-(2-methoxyethoxy)anilino]-2-oxoethyl}sulfanyl)-N,N-dimethylacetamide](/img/structure/B2471411.png)
![(3-methoxy-2-methyl-2H-indazol-6-yl)(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)methanone](/img/structure/B2471412.png)
